molecular formula C17H19NO6S B2465492 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid CAS No. 695191-70-9

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid

Cat. No.: B2465492
CAS No.: 695191-70-9
M. Wt: 365.4
InChI Key: KFXRJLCUOYZYCO-UHFFFAOYSA-N
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Description

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid is an organic compound with the molecular formula C17H19NO6S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group that is further connected to a 3,4-dimethoxyphenyl ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenyl ethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a benzoic acid derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid: This compound itself.

    This compound derivatives: Various derivatives with modifications in the benzoic acid or sulfonamide moieties.

    Other sulfonamide-based compounds: Compounds with similar sulfonamide groups but different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a benzoic acid moiety with a sulfonamide group and a 3,4-dimethoxyphenyl ethylamine. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-23-15-7-6-12(10-16(15)24-2)8-9-18-25(21,22)14-5-3-4-13(11-14)17(19)20/h3-7,10-11,18H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRJLCUOYZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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